molecular formula C13H12O3 B12439230 Benzyl 3-oxocyclopent-1-enecarboxylate

Benzyl 3-oxocyclopent-1-enecarboxylate

Cat. No.: B12439230
M. Wt: 216.23 g/mol
InChI Key: AVVHRPJSUYISEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C13H12O3. It is a derivative of cyclopentenone, featuring a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate typically involves the esterification of 3-oxocyclopent-1-enecarboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-oxocyclopent-1-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-oxocyclopent-1-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor binding affinities .

Comparison with Similar Compounds

  • Benzyl 3-oxopiperazine-1-carboxylate
  • Benzyl 3-oxotetrahydro-1,2-pyrazinecarboxylate
  • Benzyl 3-oxocyclohex-1-enecarboxylate

Comparison: Benzyl 3-oxocyclopent-1-enecarboxylate is unique due to its cyclopentenone core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl ester group also influences its solubility and interaction with biological targets .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

benzyl 3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C13H12O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2

InChI Key

AVVHRPJSUYISEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.